N-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-morpholin-4-yl-2-phenylethanamine
Description
N-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-morpholin-4-yl-2-phenylethanamine is a complex organic compound with a unique structure that includes a morpholine ring, a phenylethanamine backbone, and a dioxolane ring
Properties
IUPAC Name |
N-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-morpholin-4-yl-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-15(18-14-23-19(2,3)24-18)20-13-17(16-7-5-4-6-8-16)21-9-11-22-12-10-21/h4-8,15,17-18,20H,9-14H2,1-3H3/t15?,17?,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHSLFJEJIWFBC-VMWRSERWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC(O1)(C)C)NCC(C2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1COC(O1)(C)C)NCC(C2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-morpholin-4-yl-2-phenylethanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxolane ring, followed by the introduction of the morpholine and phenylethanamine moieties. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-morpholin-4-yl-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-morpholin-4-yl-2-phenylethanamine has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Medicine: It has potential therapeutic applications, possibly acting as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-morpholin-4-yl-2-phenylethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and have diverse biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are known for their wide range of biological applications.
Uniqueness
N-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-morpholin-4-yl-2-phenylethanamine is unique due to its combination of a morpholine ring, a phenylethanamine backbone, and a dioxolane ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
